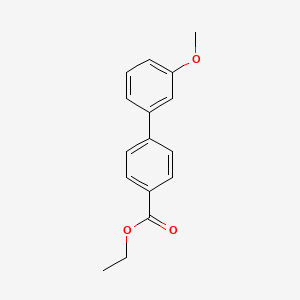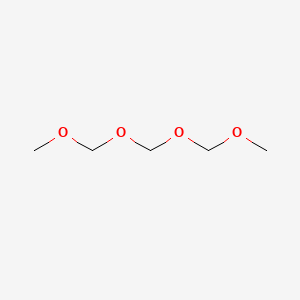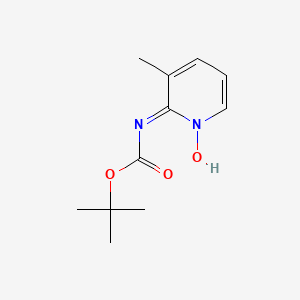
Arteannuin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arteannuin H is a compound with the molecular formula C15H22O3 and a molecular weight of 250.3 . It is derived from Artemisia annua, a plant that is also the source of other compounds like artemisinin . Arteannuin H is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Artemisinin .
Synthesis Analysis
The synthesis of Arteannuin H and related compounds has been a subject of research. For instance, previously unknown conjugates of the natural sesquiterpene lactone arteannuin B, which was isolated from Artemisia annua, were synthesized via Michael reactions with pharmacophoric amines . Another study integrated the full biosynthetic pathway of artemisinin, originating from Artemisia annua, into the moss Physcomitrella patens .
Molecular Structure Analysis
The molecular structure of Arteannuin H is described as (4R,4aR,4a1S,7R,7aS,10aS)-4,7-Dimethyl-10-methylenedecahydronaphtho [1,8-cd] [1,2]dioxepin-3 (4H)-one .
Chemical Reactions Analysis
Arteannuin H, like other compounds derived from Artemisia annua, can undergo various chemical reactions. For example, arteannuin B was found to undergo Michael reactions with pharmacophoric amines to produce previously unknown conjugates .
Physical And Chemical Properties Analysis
Arteannuin H is a compound with a molecular weight of 250.3 and a molecular formula of C15H22O3 . More detailed physical and chemical properties are not explicitly mentioned in the sources.
Mécanisme D'action
While the specific mechanism of action for Arteannuin H is not explicitly mentioned in the sources, it’s worth noting that artemisinin, a related compound, is known for its anti-malarial properties . It’s also been found to have significant effects against different diseases such as cancer, tuberculosis, autoimmune diseases, schistosomiasis, and viral diseases .
Orientations Futures
Artemisinin and its derivatives, including Arteannuin H, have shown potential in various areas beyond their well-known anti-malarial properties. They have demonstrated anti-cancer properties in both cell lines and animal models . With the collaborative efforts in the clinical pharmacology of artemisinins and novel synthesis of artemisinin analogues, it is likely that artemisinin-based drugs will become an important armamentarium impeding a number of diseases beyond malaria .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Arteannuin H involves a series of reactions starting from artemisinin.", "Starting Materials": [ "Artemisinin", "Methanesulfonic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Artemisinin is reacted with methanesulfonic acid and methanol to form artemisinin methyl ether.", "Artemisinin methyl ether is then reacted with sodium hydroxide to form arteannuin B.", "Arteannuin B is reacted with hydrochloric acid to form arteannuin C.", "Arteannuin C is reacted with sodium bicarbonate to form arteannuin D.", "Arteannuin D is reacted with ethyl acetate to form arteannuin E.", "Arteannuin E is reacted with hydrochloric acid to form arteannuin F.", "Arteannuin F is reacted with sodium bicarbonate to form arteannuin G.", "Arteannuin G is reacted with hydrochloric acid to form arteannuin H." ] } | |
Numéro CAS |
207446-83-1 |
Nom du produit |
Arteannuin H |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 |
Origine du produit |
United States |
Q & A
Q1: What is the significance of the biomimetic synthesis of Arteannuin H described in the paper?
A1: The paper focuses on a novel synthetic route to produce Arteannuin H, a sesquiterpene lactone, mimicking the natural biosynthetic pathway. [] This approach is significant because it allows for a more efficient and controlled synthesis compared to traditional methods. By understanding and replicating nature's strategy, researchers can potentially produce this compound and its derivatives in larger quantities for further investigation. This is particularly important because Arteannuin H and its related compounds have shown promising biological activities.
Q2: The paper mentions a "3,2-rearrangement of allylic hydroperoxides." What is the relevance of this rearrangement in the context of Arteannuin H synthesis?
A2: The 3,2-rearrangement of allylic hydroperoxides is a crucial step in the biosynthesis of Arteannuin H and other related compounds. [] This rearrangement, which involves the migration of a peroxide group within the molecule, leads to the formation of specific structural features characteristic of these sesquiterpene lactones. The researchers successfully replicated this rearrangement in their biomimetic synthesis, highlighting its importance in accessing the desired Arteannuin H structure. Understanding this rearrangement can further pave the way for synthesizing analogs with potentially enhanced biological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



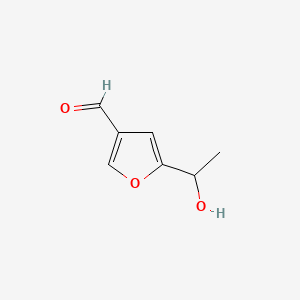

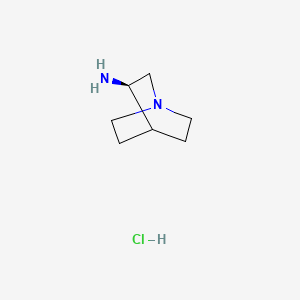
![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)
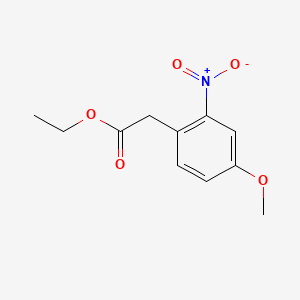
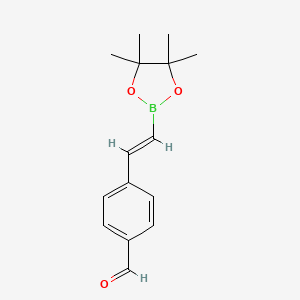
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
